molecular formula C18H17FO3 B5041863 4-pentanoylphenyl 2-fluorobenzoate

4-pentanoylphenyl 2-fluorobenzoate

Cat. No.: B5041863
M. Wt: 300.3 g/mol
InChI Key: KGKALROCNIQBLK-UHFFFAOYSA-N
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Description

4-Pentanoylphenyl 2-fluorobenzoate is an aromatic ester compound comprising a 2-fluorobenzoate moiety linked via an ester bond to a 4-pentanoylphenyl group. Structurally, the pentanoyl group (CH₃(CH₂)₃CO-) is attached to the para position of the phenyl ring, while the ortho position of the benzoate group is substituted with fluorine. This compound’s molecular formula is inferred to be C₁₈H₁₇FO₃ (calculated by combining the 2-fluorobenzoate [C₇H₄FO₂] and 4-pentanoylphenol [C₁₁H₁₄O₂], accounting for esterification). While direct data on its applications are unavailable in the provided evidence, analogous fluorobenzoate esters are often utilized in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis due to their stability and tunable lipophilicity.

Properties

IUPAC Name

(4-pentanoylphenyl) 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO3/c1-2-3-8-17(20)13-9-11-14(12-10-13)22-18(21)15-6-4-5-7-16(15)19/h4-7,9-12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKALROCNIQBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorobenzoate esters exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison of 4-pentanoylphenyl 2-fluorobenzoate with structurally related compounds from the ECHEMI database and microbial degradation studies.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Pentanoylphenyl 2-fluorobenzoate Not available C₁₈H₁₇FO₃ 300.33 (calculated) Pentanoyl (C₅H₉CO) at phenyl para; F at benzoate ortho
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate 524042-93-1 C₁₇H₁₅FO₃ 298.30 Ethylphenyl ketone; F at benzoate para
2-Chloro-5-[(4-fluorobenzoyl)oxy]phenyl 4-fluorobenzoate 313523-65-8 C₂₀H₁₁ClF₂O₄ 392.75 Chloro and dual F substitutions

Key Observations:

Substituent Effects on Lipophilicity: The pentanoyl group in 4-pentanoylphenyl 2-fluorobenzoate introduces a long alkyl chain, enhancing lipophilicity compared to shorter-chain analogs like 2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate. This property may influence membrane permeability in biological systems or solubility in organic solvents.

Fluorine Position and Reactivity: The ortho-fluorine in 4-pentanoylphenyl 2-fluorobenzoate may sterically hinder enzymatic or chemical hydrolysis relative to para-fluorinated analogs (e.g., 2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate). Studies on microbial defluorination suggest ortho-fluorinated benzoates are less prone to anaerobic degradation by promiscuous hydratases compared to para-substituted derivatives.

However, bulky substituents (e.g., pentanoyl) may reduce reactivity in crowded environments.

Degradation and Environmental Impact

Research on 2-fluorobenzoate degradation reveals that microbial enzymes, such as promiscuous enoyl-CoA hydratases/hydrolases, can cleave the C-F bond under anaerobic conditions. However, the pentanoyl group in 4-pentanoylphenyl 2-fluorobenzoate may impede enzymatic access to the ester linkage, prolonging environmental persistence compared to simpler analogs like 4-fluorobenzoate esters.

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